molecular formula C4H13NO B10827968 Trimethylamine N-oxide (dihydrate)

Trimethylamine N-oxide (dihydrate)

Cat. No.: B10827968
M. Wt: 91.15 g/mol
InChI Key: DXSAXAMDUIJCPC-UHFFFAOYSA-N
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Description

Trimethylamine N-oxide (dihydrate) is an organic compound with the chemical formula (CH₃)₃NO·2H₂O. It belongs to the class of amine oxides and is typically encountered as a dihydrate. This compound is a white, water-soluble solid and is found in the tissues of marine crustaceans and fish, where it helps prevent protein distortion due to water pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylamine N-oxide can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature. The reaction can be represented as follows:

(CH₃)₃N + H₂O₂ → (CH₃)₃NO + H₂O\text{(CH₃)₃N + H₂O₂ → (CH₃)₃NO + H₂O} (CH₃)₃N + H₂O₂ → (CH₃)₃NO + H₂O

Industrial Production Methods: In industrial settings, trimethylamine N-oxide is produced by oxidizing trimethylamine with hydrogen peroxide. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to achieve the desired outcome .

Types of Reactions:

    Oxidation: Trimethylamine N-oxide acts as an oxidizing agent in various chemical reactions. It can oxidize organoboranes and other substrates.

    Reduction: Under certain conditions, trimethylamine N-oxide can be reduced back to trimethylamine.

    Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include organoboranes and other substrates that can be oxidized by trimethylamine N-oxide. The reactions are typically carried out in an aqueous medium at room temperature.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce trimethylamine N-oxide back to trimethylamine.

Major Products Formed:

    Oxidation: The major products formed are oxidized substrates, such as alcohols from organoboranes.

    Reduction: The major product formed is trimethylamine.

Scientific Research Applications

Trimethylamine N-oxide (dihydrate) has a wide range of applications in scientific research:

Mechanism of Action

Trimethylamine N-oxide stabilizes the structure of proteins by interacting with water molecules. This interaction helps maintain the flexibility and functionality of proteins under high-pressure conditions. In biological systems, trimethylamine N-oxide is a product of the oxidation of trimethylamine, a common metabolite of compounds like choline and L-carnitine. It activates the ROS/NLRP3 inflammasome, inducing inflammation, and accelerates fibroblast-myofibroblast differentiation by activating the TGF-β/smad2 signaling pathway .

Comparison with Similar Compounds

    Trimethylamine: The precursor to trimethylamine N-oxide, it is a common metabolite in biological systems.

    Dimethylamine N-oxide: Another amine oxide with similar properties but different molecular structure.

    Tetramethylammonium hydroxide: A quaternary ammonium compound with different chemical properties.

Uniqueness: Trimethylamine N-oxide is unique in its ability to stabilize proteins under high-pressure conditions, making it particularly important in marine biology. Its role in human health, particularly in relation to cardiovascular diseases, also sets it apart from other similar compounds .

Properties

Molecular Formula

C4H13NO

Molecular Weight

91.15 g/mol

IUPAC Name

N,N-dimethylmethanamine oxide;methane

InChI

InChI=1S/C3H9NO.CH4/c1-4(2,3)5;/h1-3H3;1H4

InChI Key

DXSAXAMDUIJCPC-UHFFFAOYSA-N

Canonical SMILES

C.C[N+](C)(C)[O-]

Origin of Product

United States

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